molecular formula C21H25ClN2O3S B4544039 1-[(4-chlorophenyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)-4-piperidinecarboxamide

1-[(4-chlorophenyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)-4-piperidinecarboxamide

Cat. No. B4544039
M. Wt: 421.0 g/mol
InChI Key: QSAKNQBZHGSWQD-UHFFFAOYSA-N
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Description

The compound “1-[(4-chlorophenyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)-4-piperidinecarboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds . The molecule also contains a sulfonyl group attached to a chlorophenyl group, and a carboxamide group attached to an ethyl-methylphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperidine ring, a six-membered ring containing one nitrogen atom . The sulfonyl group would likely contribute to the polarity of the molecule, and the chlorophenyl group could potentially participate in aromatic interactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonyl, carboxamide, and chlorophenyl groups . These functional groups could potentially undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfonyl and carboxamide groups could contribute to its solubility in polar solvents, and the chlorophenyl group could influence its lipophilicity .

Scientific Research Applications

Antileishmanial and Antimalarial Drug Development

This compound shows promise in the development of drugs to treat leishmaniasis and malaria. Pyrazole-bearing compounds, which include this molecule, have been synthesized and evaluated for their antileishmanial and antimalarial activities. These compounds have shown potent effects in in vitro and in vivo studies against Leishmania aethiopica and Plasmodium berghei, respectively . The compound’s efficacy in inhibiting these pathogens could lead to new treatments for these diseases.

Molecular Docking Studies

Molecular docking is a method used to predict the interaction between a molecule and a target protein. This compound could be used in molecular docking studies to understand its binding affinities and interaction mechanisms with various biological targets. Such studies are crucial for drug design and discovery, providing insights into the compound’s potential as a pharmacophore .

Pharmacological Research

The diverse pharmacological effects of this compound make it a valuable candidate for further pharmacological research. Its structure allows for modifications that could enhance its activity or reduce side effects, making it a versatile tool for developing new medications .

Chemical Synthesis and Modification

This compound can serve as a starting material or intermediate in the synthesis of more complex molecules. Its chemical structure allows for various modifications, which can lead to the discovery of new compounds with unique properties and applications .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reference material in various assays and measurements. Its well-defined structure and properties make it suitable for calibrating instruments or validating analytical methods .

Educational Purposes

Due to its interesting chemical properties and potential applications, this compound can be used for educational purposes in academic research and teaching. It provides a practical example of drug design and the synthesis of medicinal compounds, which can be valuable for students studying chemistry or pharmacology .

Future Directions

Future research could involve investigating the biological activity of this compound, as well as exploring its potential uses in pharmaceutical or other applications . Further studies could also focus on optimizing its synthesis and investigating its reactivity .

properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-(2-ethyl-6-methylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3S/c1-3-16-6-4-5-15(2)20(16)23-21(25)17-11-13-24(14-12-17)28(26,27)19-9-7-18(22)8-10-19/h4-10,17H,3,11-14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAKNQBZHGSWQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)sulfonyl-N-(2-ethyl-6-methylphenyl)piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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